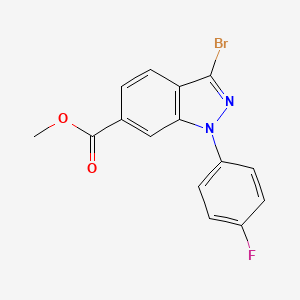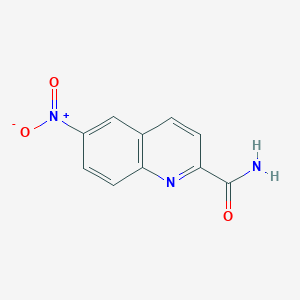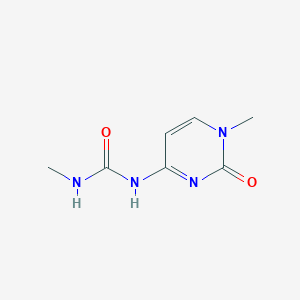
1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of pyrimidinylureas This compound is characterized by the presence of a pyrimidine ring fused with a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and enhances the yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidinylurea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in the presence of a base such as triethylamine at 25-30°C.
Major Products Formed:
Oxidation: Oxidized pyrimidinylurea derivatives.
Reduction: Reduced pyrimidinylurea derivatives.
Substitution: Substituted pyrimidinylurea derivatives with various functional groups.
科学研究应用
1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea has found applications in several scientific domains:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
- 1-Methyl-3-(2-oxo-1,2-dihydropyrimidin-4-yl)urea
- 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-5-yl)urea
- 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-6-yl)urea
Comparison: 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and enhanced biological activity, making it a valuable candidate for further research and development.
属性
分子式 |
C7H10N4O2 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
1-methyl-3-(1-methyl-2-oxopyrimidin-4-yl)urea |
InChI |
InChI=1S/C7H10N4O2/c1-8-6(12)9-5-3-4-11(2)7(13)10-5/h3-4H,1-2H3,(H2,8,9,10,12,13) |
InChI 键 |
XDBMQBIVTIWSNC-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NC1=NC(=O)N(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


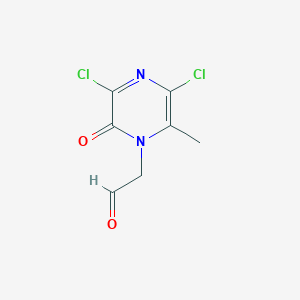
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
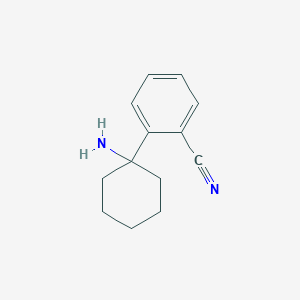
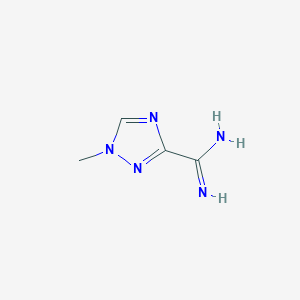
![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
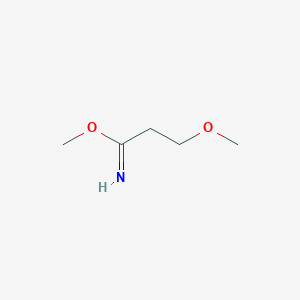
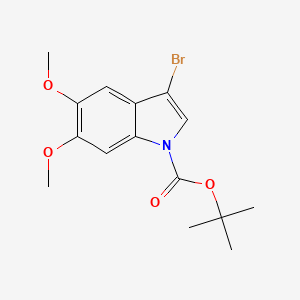
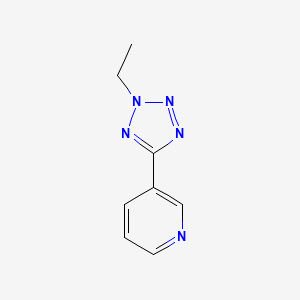
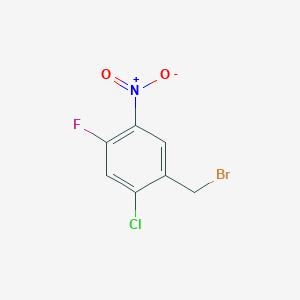
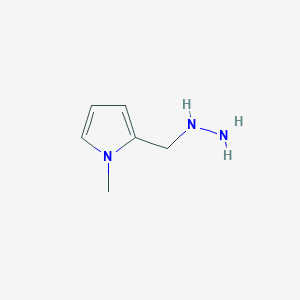
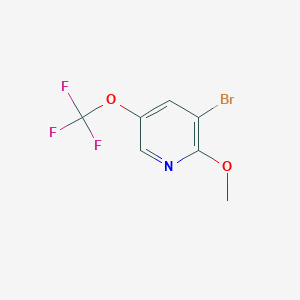
![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
